molecular formula C13H20N4O B1518010 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea CAS No. 1154395-80-8

1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B1518010
CAS No.: 1154395-80-8
M. Wt: 248.32 g/mol
InChI Key: RNHHPMHQVDPOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group attached to a phenyl ring and a urea group linked to a methylated piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with 4-aminophenyl and 1-methylpiperidin-4-ylamine

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.

Types of Reactions:

  • Oxidation: The amino group on the phenyl ring can undergo oxidation to form nitro compounds.

  • Reduction: The compound can be reduced to form amines or other derivatives.

  • Substitution: The urea group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Nitro Compounds: Resulting from the oxidation of the amino group.

  • Amines: Formed through the reduction of the compound.

  • Substitution Derivatives: Various derivatives formed through substitution reactions.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms and pathways.

  • Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea exerts its effects involves its interaction with molecular targets and pathways. The amino group on the phenyl ring can interact with enzymes or receptors, modulating their activity. The urea group may form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

  • 4-Aminophenol: Similar in having an amino group on a phenyl ring but lacks the urea and piperidine components.

  • 1-Methylpiperidine: Similar in having a methylated piperidine ring but lacks the phenyl and urea groups.

  • Urea Derivatives: Other urea derivatives with different substituents on the phenyl ring or piperidine ring.

Uniqueness: The combination of the amino group on the phenyl ring and the urea group linked to a methylated piperidine ring makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of 1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(4-aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-17-8-6-12(7-9-17)16-13(18)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9,14H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHHPMHQVDPOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Reactant of Route 5
Reactant of Route 5
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Aminophenyl)-3-(1-methylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.